molecular formula C26H24ClN3O2S B2967608 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-52-8

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2967608
CAS No.: 1115323-52-8
M. Wt: 478.01
InChI Key: AJSOJMXCTOORGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H24ClN3O2S and its molecular weight is 478.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Research has developed novel methods for the synthesis of quinazolinones, including derivatives similar to the target compound, through palladium-catalyzed reactions in water. This approach underscores the importance of efficient synthetic routes in producing quinazolinone derivatives for further application studies (Hikawa et al., 2012).
  • Another study outlines the cyclization of benzoylamino-thiobenzamides into quinazoline-thiones, emphasizing the chemical versatility and the potential for creating structurally diverse molecules for various applications (Hanusek et al., 2006).

Biological Activities and Applications

  • Investigations into quinazolinone derivatives have identified compounds with significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents. This research demonstrates the bioactive potential of quinazolinone derivatives in addressing microbial resistance (Habib et al., 2013).
  • Another study focused on the design, synthesis, and evaluation of novel quinazolines as antitumor agents, identifying compounds with broad-spectrum antitumor activity. This highlights the relevance of quinazolinone derivatives in cancer research, offering insights into their mechanism of action and therapeutic potential (Alanazi et al., 2014).

Chemical Properties and Analysis

  • Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including compounds structurally related to quinazolinones, provides essential insights into the analytical techniques for studying complex chemical compounds. This work contributes to our understanding of the chemical behavior and analysis of quinazolinone derivatives and related molecules (Harvey, 2000).

Properties

IUPAC Name

4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-2-14-28-24(31)20-12-10-18(11-13-20)16-30-25(32)22-8-3-4-9-23(22)29-26(30)33-17-19-6-5-7-21(27)15-19/h3-13,15H,2,14,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSOJMXCTOORGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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